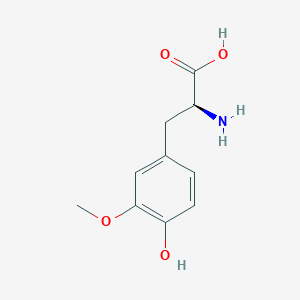

3-methoxy-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315157 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-48-1 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-methoxy-L-tyrosine, a key metabolite of L-DOPA and a compound of interest in neuropharmacological research. The guide details both enzymatic and chemical synthesis routes, presenting quantitative data, experimental methodologies, and process visualizations to support research and development efforts.

Core Synthesis Strategies

The synthesis of this compound can be achieved through two principal approaches:

-

Enzymatic Synthesis: This highly specific method utilizes the enzyme Catechol-O-methyltransferase (COMT) to catalyze the transfer of a methyl group from a donor molecule to the 3-hydroxyl group of L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Chemical Synthesis: This approach involves multi-step chemical reactions, typically starting from L-tyrosine, to introduce the methoxy (B1213986) group at the desired position. While no direct selective 3-O-methylation of L-DOPA is prominently documented, multi-step syntheses from L-tyrosine offer a viable alternative.

Pathway 1: Enzymatic Synthesis via Catechol-O-Methyltransferase (COMT)

The enzymatic synthesis of this compound is a biomimetic approach that mirrors the metabolic pathway of L-DOPA in vivo. The reaction is catalyzed by COMT, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA.[1]

Reaction Scheme:

L-DOPA + S-adenosyl-L-methionine (SAM) --(COMT, Mg²⁺)--> this compound + S-adenosyl-L-homocysteine (SAH)

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic synthesis is determined by the kinetic parameters of COMT. The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial for optimizing reaction conditions.

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg/min) | Optimal pH | Optimal Temperature (°C) | Reference |

| Human Duodenal Mucosa | L-DOPA | - | 40-350 | - | - | [2] |

| Purified Recombinant Human COMT | L-DOPA | 1-5 | - | 7.3-8.2 | 37 | [3] |

Note: Kinetic parameters can vary depending on the specific isoform of COMT (soluble vs. membrane-bound), purity of the enzyme, and assay conditions.

Experimental Protocol: Enzymatic Synthesis

This protocol provides a general framework for the in vitro enzymatic synthesis of this compound.

Materials:

-

Recombinant Human Catechol-O-Methyltransferase (COMT)

-

L-DOPA

-

S-adenosyl-L-methionine (SAM)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer

-

Hydrochloric Acid (HCl) for pH adjustment

-

Deionized water

Procedure:

-

Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (to a final concentration of 1 mM)

-

L-DOPA (to a final concentration of 1 mM)

-

SAM (to a final concentration of 1.5 mM)

-

-

Enzyme Addition: Initiate the reaction by adding recombinant human COMT to a final concentration of 0.1-1 µg/µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of 0.4 M perchloric acid.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. The supernatant can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound.

Expected Yield: The yield of this compound is dependent on the optimization of reaction conditions, including enzyme and substrate concentrations, and reaction time.

Signaling Pathway and Experimental Workflow

Pathway 2: Chemical Synthesis from L-Tyrosine

While a direct and selective 3-O-methylation of L-DOPA presents challenges due to the presence of multiple reactive functional groups, multi-step chemical syntheses starting from the readily available amino acid L-tyrosine are well-established. These routes typically involve protection of the amino and carboxyl groups, followed by introduction of a hydroxyl group at the 3-position and subsequent methylation.

Generalized Synthetic Scheme:

A representative multi-step synthesis involves the following key transformations:

-

Protection: Protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions.

-

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the protected tyrosine. This can be achieved through various methods, such as the Reimer-Tiemann reaction followed by a Dakin oxidation.[4]

-

Methylation: Selective methylation of the newly introduced 3-hydroxyl group.

-

Deprotection: Removal of the protecting groups to yield this compound.

Experimental Protocol: Multi-step Synthesis (Illustrative)

The following is an illustrative protocol based on known transformations of tyrosine derivatives.

Step 1: Protection of L-Tyrosine

-

Protect the amino group of L-tyrosine with a suitable protecting group (e.g., Boc anhydride).

-

Esterify the carboxylic acid group (e.g., methyl ester) to yield a fully protected L-tyrosine derivative.

Step 2: Ortho-Formylation (Reimer-Tiemann Reaction)

-

Treat the protected L-tyrosine with chloroform (B151607) and a strong base (e.g., sodium hydroxide) to introduce a formyl group at the 3-position.[4]

Step 3: Hydroxylation (Dakin Reaction)

-

Oxidize the formyl group with hydrogen peroxide under basic conditions to yield the 3-hydroxy derivative.[4]

Step 4: Selective 3-O-Methylation

-

Protect the 4-hydroxyl group with a suitable protecting group (e.g., benzyl (B1604629) bromide).

-

Methylate the free 3-hydroxyl group using a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base.

Step 5: Deprotection

-

Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups, and saponification for the ester) to obtain this compound.

Quantitative Data: Yields

The overall yield for multi-step chemical syntheses can vary significantly depending on the specific reagents and conditions used for each step. Overall yields in the range of 30-50% have been reported for similar multi-step syntheses starting from L-tyrosine.[5]

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | Protection | Boc₂O, then MeOH/SOCl₂ | >90 |

| 2 | Ortho-Formylation | CHCl₃, NaOH | 60-70[4] |

| 3 | Hydroxylation | H₂O₂, NaOH | 70-80[4] |

| 4 | Selective Methylation | 1. BnBr, K₂CO₃ 2. MeI, K₂CO₃ | 80-90 |

| 5 | Deprotection | H₂/Pd-C, then H⁺/H₂O | >85 |

Logical Relationship of Chemical Synthesis Steps

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and residual reagents. The two primary methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds based on their differential solubility in a solvent at varying temperatures.[6]

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of water and a water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) is often a good starting point for amino acids.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum.

Purification by Preparative HPLC

Preparative HPLC offers high-resolution separation and is suitable for obtaining highly pure samples.

Experimental Protocol:

-

Column Selection: A reversed-phase C18 column is commonly used for the purification of polar compounds like amino acids.

-

Mobile Phase Selection: A gradient elution using a mixture of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically employed.

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified product.

Quantitative Data: Purification Efficiency

| Method | Typical Purity Achieved | Typical Recovery |

| Recrystallization | >98% | 70-90% |

| Preparative HPLC | >99.5% | 80-95% |

Purification Workflow

References

- 1. youtube.com [youtube.com]

- 2. Influence of COMT inhibition on levodopa pharmacology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

The Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Methoxy-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of the Parkinson's disease pro-drug, L-DOPA.[1][2][3][4][5] Formed through the action of catechol-O-methyltransferase (COMT), this compound was initially considered an inactive byproduct.[1][2][3][4][5] However, a growing body of evidence reveals its significant role in modulating the therapeutic efficacy of L-DOPA and its potential as a direct effector of neuronal function. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, with a focus on its interaction with key transport systems and its impact on dopaminergic pathways.

Core Mechanism of Action: A Tale of Two Transporters

The principal mechanism by which this compound exerts its influence is through its interaction with the large neutral amino acid transporter (LAT1), a critical component of the blood-brain barrier.[3][4] LAT1 is responsible for the transport of large neutral amino acids, including L-DOPA, into the brain.[6][7] this compound, sharing a structural resemblance to L-DOPA, acts as a competitive inhibitor of this transporter.[4][8][9] This competition reduces the bioavailability of L-DOPA in the central nervous system, thereby diminishing its therapeutic effect.[9][10]

Furthermore, this compound has been shown to inhibit the astrocyte-mediated neuroprotective effects of L-DOPA.[11][12][13] Astrocytes play a crucial role in supporting neuronal health, and L-DOPA's beneficial effects are, in part, mediated by these glial cells. By interfering with this supportive interaction, this compound can indirectly contribute to a less favorable neuronal environment. While not a direct ligand for dopaminergic receptors, its downstream effects on dopamine (B1211576) metabolism and availability are profound.[14]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction of this compound with its primary targets and its effects on dopaminergic systems.

| Parameter | Value | Cell Line/System | Reference |

| K | 72 µM (53, 91) | RBE 4 cells | [5] |

| 60 µM (46, 74) | RBE 4B cells | [5] | |

| K | 40 µM (25, 57) | RBE 4 cells | [5] |

| 44 µM (13, 75) | RBE 4B cells | [5] | |

| IC | 642 µM (542, 759) | RBE 4 cells | [5] |

| 482 µM (475, 489) | RBE 4B cells | [5] | |

| K | 143 µM (121, 170) | RBE 4 cells | [5] |

| 93 µM (92, 95) | RBE 4B cells | [5] | |

| Effect on Dopamine Turnover | 40% decrease | Rat striatum (1 µmol, icv) | [2][15] |

| Concentration for in vitro neuroprotection inhibition | 10-100 µM | Primary mesencephalic neurons and striatal astrocytes | [12][13][16] |

Signaling Pathways and Experimental Workflows

L-DOPA Metabolism and the Role of this compound

The metabolic fate of L-DOPA is a critical determinant of its therapeutic efficacy. The following diagram illustrates the enzymatic conversion of L-DOPA to both the active neurotransmitter, dopamine, and the inhibitory metabolite, this compound.

Competition at the Blood-Brain Barrier

The competition between L-DOPA and this compound for the LAT1 transporter at the blood-brain barrier is a key aspect of its mechanism of action. This interaction is depicted in the following diagram.

Experimental Workflow: Assessing Neuroprotection

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on the neuroprotective effects of L-DOPA in a neuron-astrocyte co-culture system.

Detailed Experimental Protocols

Primary Astrocyte and Neuronal Co-Culture

This protocol is adapted from methodologies described in studies investigating the neuroprotective effects of L-DOPA and its inhibition by this compound.[12][17][18]

Materials:

-

Timed-pregnant Sprague-Dawley rats (E16-E18 for neurons, P1-P2 for astrocytes)

-

DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Poly-L-lysine coated culture plates

-

Trypsin-EDTA

-

DNAse I

-

Neuronal culture medium (Neurobasal medium with B27 supplement, L-glutamine, and penicillin-streptomycin)

-

L-DOPA and this compound stock solutions

Protocol:

-

Astrocyte Isolation:

-

Euthanize neonatal rat pups (P1-P2) and dissect the cerebral cortices in ice-cold HBSS.

-

Remove meninges and mince the tissue.

-

Digest the tissue with trypsin-EDTA and DNAse I at 37°C.

-

Triturate the cell suspension and plate onto poly-L-lysine coated flasks in DMEM/F12 with 10% FBS.

-

After 7-10 days, purify astrocytes by shaking to remove microglia and oligodendrocytes.

-

-

Neuronal Isolation:

-

Euthanize pregnant rats (E16-E18) and dissect the ventral mesencephalon from the embryos in ice-cold HBSS.

-

Digest the tissue with trypsin-EDTA and DNAse I.

-

Triturate the cell suspension and plate onto poly-L-lysine coated plates in neuronal culture medium.

-

-

Co-culture and Treatment:

-

After establishing the primary neuronal culture for 3-5 days, add the purified astrocytes to the neuronal cultures.

-

Allow the co-culture to stabilize for 24-48 hours.

-

Treat the co-cultures with L-DOPA, this compound, or a combination of both at desired concentrations.

-

Incubate for the specified experimental duration (e.g., 24-72 hours).

-

-

Analysis:

-

Fix the cells and perform immunocytochemistry for neuronal markers (e.g., Tyrosine Hydroxylase for dopaminergic neurons) and astrocyte markers (e.g., GFAP).

-

Quantify neuronal survival by counting the number of viable neurons in each treatment group.

-

In Situ Rat Brain Perfusion

This protocol is a generalized procedure based on techniques used to study blood-brain barrier transport.[19][20]

Materials:

-

Adult Sprague-Dawley rat

-

Anesthesia (e.g., pentobarbital)

-

Perfusion pump

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing radiolabeled L-DOPA and varying concentrations of this compound

-

Surgical instruments

Protocol:

-

Anesthetize the rat and expose the common carotid artery.

-

Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

-

Begin perfusion with the buffer at a constant flow rate.

-

Introduce the perfusion buffer containing radiolabeled L-DOPA and the desired concentration of this compound.

-

Perfuse for a short, defined period (e.g., 30-60 seconds).

-

Decapitate the rat and dissect the brain.

-

Measure the radioactivity in the brain tissue to determine the uptake of L-DOPA.

-

Calculate the brain uptake clearance to quantify the inhibition by this compound.

HPLC with Electrochemical Detection for Dopamine and Metabolites

This protocol outlines the general steps for measuring dopamine and its metabolites in brain tissue samples.[1][21][22]

Materials:

-

Rat brain tissue (e.g., striatum)

-

Homogenization buffer (e.g., perchloric acid)

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a buffered solution of methanol (B129727) and water with an ion-pairing agent)

-

Standards for dopamine, DOPAC, HVA, and this compound

Protocol:

-

Dissect and weigh the brain tissue of interest.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet the proteins.

-

Filter the supernatant.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Elute the compounds with the mobile phase at a constant flow rate.

-

Detect the analytes using the electrochemical detector set at an appropriate oxidation potential.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound is far from being an inert metabolite. Its primary mechanism of action, centered on the competitive inhibition of L-DOPA transport at the blood-brain barrier, has significant implications for the treatment of Parkinson's disease. Furthermore, its ability to interfere with the neuroprotective functions of astrocytes adds another layer of complexity to its pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate roles of this important L-DOPA metabolite. A thorough understanding of the mechanisms of this compound is paramount for the development of more effective and refined therapeutic strategies for Parkinson's disease and other neurological disorders.

References

- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 2. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.uef.fi [sites.uef.fi]

- 7. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 9. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-dopa competes with tyrosine and tryptophan for human brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]

- 19. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of L-DOPA treatment on regional cerebral blood flow and metabolism in the basal ganglia in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methoxy-L-tyrosine in Dopamine Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-O-methyl-L-dopa (3-OMD), also known as 3-methoxy-L-tyrosine, is a major metabolite of the cornerstone Parkinson's disease drug, Levodopa (B1675098) (L-DOPA). Far from being an inert byproduct, 3-OMD actively influences L-DOPA's efficacy and contributes to the complexities of long-term therapy. Its formation, catalyzed by catechol-O-methyltransferase (COMT), and its remarkably long plasma half-life lead to significant accumulation in patients.[1][2] This guide provides an in-depth examination of 3-OMD's role in dopamine (B1211576) metabolism, its impact on L-DOPA pharmacokinetics and pharmacodynamics, and the experimental methodologies used to investigate its effects. We will explore its competitive inhibition of L-DOPA transport, its effects on dopaminergic neurons, and its clinical implications, supported by quantitative data and pathway visualizations.

The Metabolic Fate of L-DOPA: A Pivotal Branching Point

Upon administration, L-DOPA is subject to two primary, competing metabolic pathways. The therapeutically desired pathway involves its conversion to dopamine in the brain, a reaction catalyzed by aromatic L-amino acid decarboxylase (AADC).[1] The second major pathway is the O-methylation of L-DOPA by COMT to form 3-OMD, a step that occurs in both the periphery and the brain.[1][2][3]

Standard L-DOPA formulations are co-administered with AADC inhibitors (e.g., carbidopa) to prevent peripheral conversion to dopamine and mitigate side effects.[4][5] However, this inhibition shunts a larger proportion of L-DOPA towards the COMT pathway, significantly increasing the production and accumulation of 3-OMD.[5]

Pharmacokinetic Profile and Clinical Implications

The most striking difference between L-DOPA and 3-OMD is their plasma half-lives. This disparity is central to the clinical challenges associated with long-term L-DOPA therapy. The accumulation of 3-OMD is believed to play a significant role in the development of motor complications, such as dyskinesia and "wearing-off" phenomena.[1][4][6]

| Parameter | L-DOPA | 3-O-methyl-L-dopa (3-OMD) | Reference |

| Plasma Half-life (t½) | ~1.5 hours | ~15 hours | [1][5][7] |

| Formation Enzyme | Tyrosine Hydroxylase | Catechol-O-methyltransferase (COMT) | [1][8] |

| Accumulation | Low; fluctuates with dosing | High; steady-state levels build over time | [1][2] |

| Cavg (LCIG Infusion) | 2.9 (±0.84) µg/mL | 17.1 (±4.99) µg/mL | [7] |

| Fluctuation [(Cmax-Cmin)/Cavg] | 0.52 | 0.21 | [7] |

Table 1: Comparative Pharmacokinetics of L-DOPA and 3-OMD. Data highlight the prolonged half-life and significant accumulation of 3-OMD compared to its parent compound. Cavg (average steady-state concentration) and Fluctuation data are from a 16-hour levodopa-carbidopa intestinal gel (LCIG) infusion study.

Mechanisms of Action and Interference

3-OMD is not a passive metabolite; it actively interferes with L-DOPA's therapeutic action through several mechanisms.

Competition at the Blood-Brain Barrier

Both L-DOPA and 3-OMD are large neutral amino acids (LNAAs). They rely on the same LNAA transport system to cross the blood-brain barrier (BBB) and enter the central nervous system.[1][2][4] Due to its high and stable plasma concentrations, 3-OMD acts as a competitive inhibitor, effectively reducing the amount of L-DOPA that can reach the brain.[2][4][5] While some studies suggest its potency in this regard is comparable to other LNAAs like phenylalanine, its sheer concentration makes it a significant factor.[9][10]

Effects on Dopaminergic Systems and Neurotoxicity

Beyond transport competition, 3-OMD exerts direct effects on the dopaminergic system. Animal studies have demonstrated that 3-OMD administration can decrease locomotor activity and reduce dopamine turnover.[6][11]

| Experimental Finding | Organism/Model | Quantitative Effect | Reference |

| Dopamine Turnover | Rat Striatum | ▼ 40.0% decrease in DOPAC/DA ratio | [6][12] |

| Locomotor Activity | Rats (icv injection) | ▼ 74% decrease in total distance traveled | [12] |

| Dopamine Uptake | Rat Striatal Membranes & PC12 cells | Inhibition observed | [6] |

| Dopamine Release | Rat Striatal Slices | Inhibition observed | [1][2] |

Table 2: Preclinical Effects of 3-OMD on Dopaminergic Function. Data from rodent and in vitro studies show the inhibitory impact of 3-OMD.

Furthermore, evidence suggests potential neurotoxic properties. In vitro studies using PC12 cells have shown that 3-OMD can induce cytotoxicity via oxidative stress and a decrease in mitochondrial membrane potential.[6][12] It may also counteract the neuroprotective effects of L-DOPA that are mediated by astrocytes, in part by inhibiting the release of glutathione.[2]

Experimental Protocols for Investigation

Studying the effects of 3-OMD requires a combination of pharmacokinetic, behavioral, and cellular assays.

Quantification of L-DOPA and 3-OMD in Biological Samples

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Sample Preparation: Plasma or cerebrospinal fluid is collected. Proteins are precipitated using an acid like perchloric acid. The sample is centrifuged, and the supernatant is filtered.

-

Chromatographic Separation: The filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a buffered solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol) and an ion-pairing agent, is used to separate L-DOPA, 3-OMD, dopamine, and other metabolites based on their physicochemical properties.

-

Detection and Quantification: An electrochemical detector is placed in-line after the column. As the electroactive compounds elute from the column, they are oxidized at the surface of an electrode set at a specific potential. This generates an electrical current that is proportional to the concentration of the analyte. Concentrations are determined by comparing peak areas to those of known standards.

Assessment of Locomotor Activity

Methodology: Open-Field Test in Rodents.

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is placed in a sound-attenuated room with controlled lighting. An overhead video camera records the animal's movement.

-

Procedure: A rat or mouse is administered 3-OMD or a vehicle control (often intracerebroventricularly to bypass the BBB for mechanistic studies). After a set time, the animal is placed in the center of the open-field arena and allowed to explore freely for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Video tracking software is used to analyze the recording. Key parameters include total distance traveled, movement time, velocity, and entries into different zones (e.g., center vs. periphery). A significant decrease in these metrics in the 3-OMD group compared to control indicates impaired locomotor activity.[12]

Conclusion and Future Directions

3-O-methyl-L-dopa is a critical, biologically active metabolite in the context of L-DOPA therapy for Parkinson's disease. Its long half-life leads to substantial accumulation, where it competitively inhibits L-DOPA's entry into the brain and may exert direct, potentially detrimental, effects on the dopaminergic system. Understanding the multifaceted role of 3-OMD has provided the foundational rationale for the clinical use of COMT inhibitors, which reduce 3-OMD formation, thereby stabilizing plasma L-DOPA levels and improving therapeutic outcomes.[5]

Future research should continue to elucidate the precise mechanisms of 3-OMD-induced neurotoxicity and its potential contribution to the progression of neurodegeneration. Further investigation into its interaction with other neurotransmitter systems and its role in non-motor symptoms of Parkinson's disease is also warranted. For drug development professionals, modulating 3-OMD levels remains a key strategy for optimizing dopamine replacement therapies.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caringsunshine.com [caringsunshine.com]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 3-Methoxy-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major and persistent metabolite of Levodopa (L-DOPA), the primary medication for Parkinson's disease.[1] Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than its parent drug, leading to its accumulation in plasma and the central nervous system.[1][2] This accumulation has been a subject of extensive research due to its potential to compete with L-DOPA for transport across the blood-brain barrier, potentially impacting the therapeutic efficacy of L-DOPA and contributing to motor complications.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, detailing its metabolic pathway, quantitative pharmacokinetic parameters, and the experimental protocols used for its analysis.

Metabolic Pathway of Levodopa and Formation of this compound

L-DOPA is primarily metabolized through two main pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form dopamine (B1211576), and O-methylation by COMT to form this compound.[1] When AADC is inhibited by drugs like carbidopa (B1219) or benserazide (B1668006) to increase the central nervous system availability of L-DOPA, the COMT pathway becomes more prominent.[2]

References

The Dual Role of 3-Methoxy-L-tyrosine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD was initially considered an inert byproduct. However, a growing body of evidence reveals its active and complex role within the central nervous system (CNS). This technical guide provides an in-depth analysis of the functions of 3-OMD, detailing its impact on neurotransmitter systems, its potential contribution to the side effects of L-DOPA therapy, and its implications for drug development. We present a comprehensive overview of the current understanding of 3-OMD, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The administration of L-DOPA to replenish dopamine (B1211576) levels in the brains of Parkinson's disease patients is a well-established therapeutic strategy. However, the peripheral and central metabolism of L-DOPA leads to the formation of several metabolites, with 3-O-methyldopa (3-OMD) being one of the most significant. Due to its long plasma half-life of approximately 15 hours, compared to about one hour for L-DOPA, 3-OMD accumulates in both plasma and the brain of patients undergoing chronic L-DOPA therapy[1][2]. This accumulation has raised concerns about its potential physiological and pathological effects within the CNS. This guide will explore the multifaceted functions of 3-OMD, moving beyond its perception as a simple metabolite to its role as an active modulator of neuronal function and a potential contributor to the challenges of long-term L-DOPA treatment.

Biochemical Profile and Pharmacokinetics

3-OMD is formed by the methylation of L-DOPA, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT) with S-adenosyl methionine (SAM) serving as the methyl donor[1]. When L-DOPA is co-administered with a dopa decarboxylase inhibitor (DDI), which prevents its conversion to dopamine in the periphery, the metabolic pathway shifts towards the formation of 3-OMD by COMT[1].

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of L-DOPA and 3-OMD, highlighting the significant differences that lead to the accumulation of 3-OMD.

| Parameter | L-DOPA | 3-O-Methyldopa (3-OMD) | Reference |

| Plasma Half-life (t½) | ~1 hour | ~15 hours | [1][2] |

| Primary Metabolic Enzyme | Aromatic L-amino acid decarboxylase (AADC), Catechol-O-methyltransferase (COMT) | Primarily renal excretion | [3] |

| Accumulation with Chronic Therapy | Low | High | [1][3] |

Function in the Central Nervous System

The effects of 3-OMD in the CNS are multifaceted, ranging from competition with L-DOPA for transport to direct neurotoxic effects.

Competition for Blood-Brain Barrier Transport

3-OMD and L-DOPA share the same transport system, the large neutral amino acid (LNAA) transporter (LAT1), to cross the blood-brain barrier[4][5]. The accumulation of 3-OMD in the plasma can competitively inhibit the transport of L-DOPA into the brain, potentially reducing the therapeutic efficacy of L-DOPA and contributing to motor fluctuations[3].

Data Presentation: Kinetic Parameters of LNAA Transporter Interaction

| Compound | Transporter | Kₘ (µM) | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| L-DOPA | LAT1 | 60-72 | - | - | [6] |

| 3-O-Methyldopa | LAT1 | 40-44 | 93-143 | 482-642 | [6] |

Neurotransmitter System Modulation

Within the CNS, 3-OMD can influence dopaminergic neurotransmission. Studies have shown that 3-OMD can inhibit the uptake and utilization of L-DOPA in the striatum[7]. Furthermore, it has been demonstrated to reduce the synthesis and release of dopamine[8].

Neurotoxicity

Emerging evidence suggests that 3-OMD may exert direct neurotoxic effects. In vitro studies using PC12 cells have shown that 3-OMD can induce cytotoxicity through oxidative stress and by decreasing the mitochondrial membrane potential[9]. This raises the possibility that the accumulation of 3-OMD could contribute to the progression of neurodegeneration in Parkinson's disease.

Data Presentation: Effects of 3-OMD on Neuronal Cells

| Experimental Model | Parameter Measured | Effect of 3-OMD | Quantitative Change | Reference |

| Rat Striatum (in vivo) | Dopamine Turnover (DOPAC/DA ratio) | Decrease | 40% reduction with 1 µmol 3-OMD | [9] |

| Rat Locomotor Activity | Movement Time, Total Distance, Number of Movements | Decrease | 70%, 74%, and 61% reduction respectively with 1 µmol 3-OMD | [9] |

| PC12 Cells | Mitochondrial Membrane Potential | Decrease | Not specified | [9] |

| PC12 Cells | Oxidative Stress | Increase | Not specified | [9] |

Role in L-DOPA-Induced Dyskinesia

The accumulation of 3-OMD has been implicated in the development of L-DOPA-induced dyskinesias (LIDs), a common and debilitating side effect of long-term L-DOPA therapy. While the exact mechanisms are still under investigation, it is hypothesized that the interference of 3-OMD with dopamine homeostasis contributes to the development of these motor complications[3]. Patients with dyskinesias have been observed to have significantly higher plasma levels of 3-OMD compared to those without[3].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of 3-OMD and Dopamine Metabolites in Rat Striatum via HPLC-ECD

Objective: To quantify the levels of 3-OMD, dopamine, and its metabolites in rat brain tissue.

Protocol:

-

Tissue Preparation:

-

Sacrifice rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-ECD Analysis:

-

HPLC System: A standard HPLC system with a C18 reverse-phase column.

-

Mobile Phase: A buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH[10][11].

-

Electrochemical Detector: Set the potential to a level optimal for the oxidation of the analytes (e.g., +0.7 V).

-

Quantification: Compare the peak areas of the analytes in the samples to those of a standard curve generated from known concentrations of 3-OMD, dopamine, DOPAC, and HVA.

-

Induction and Assessment of L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model

Objective: To create an animal model of Parkinson's disease and assess the severity of L-DOPA-induced dyskinesias.

Protocol:

-

6-Hydroxydopamine (6-OHDA) Lesioning:

-

Anesthetize rats (e.g., Sprague-Dawley) with an appropriate anesthetic.

-

Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to induce a lesion of the nigrostriatal dopamine pathway[12][13][14].

-

Allow the animals to recover for a period of 2-3 weeks.

-

-

L-DOPA Treatment:

-

Administer L-DOPA (e.g., 6-12 mg/kg) daily or on alternate days, typically in combination with a peripheral DOPA decarboxylase inhibitor like benserazide (B1668006) or carbidopa, to induce dyskinetic movements[13].

-

-

Assessment of Abnormal Involuntary Movements (AIMs):

-

On testing days, place the rats in individual transparent cylinders for observation.

-

Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes for 3 hours) after L-DOPA administration using a validated rating scale[12][13]. The severity is typically rated on a scale from 0 (absent) to 4 (continuous, severe).

-

Dopamine Transporter Binding Assay

Objective: To determine the affinity of 3-OMD for the dopamine transporter (DAT).

Protocol:

-

Preparation of Rat Striatal Membranes:

-

Dissect rat striata and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl)[15][16][17].

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the striatal membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]nomifensine) in the presence of varying concentrations of 3-OMD[18].

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (the concentration of 3-OMD that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

L-DOPA Metabolism and the Formation of 3-O-Methyldopa

Caption: L-DOPA metabolism in the periphery and CNS.

Experimental Workflow for Assessing 3-OMD Effects on L-DOPA-Induced Dyskinesia

Caption: Workflow for studying 3-OMD's role in dyskinesia.

Proposed Signaling Pathway of 3-OMD-Induced Neurotoxicity

Caption: 3-OMD's potential neurotoxic signaling pathway.

Implications for Drug Development

The growing understanding of 3-OMD's role in the CNS has significant implications for the development of new therapies for Parkinson's disease. Strategies aimed at reducing the formation and accumulation of 3-OMD are of considerable interest. The development of more effective and centrally-acting COMT inhibitors could be a valuable approach to increase the bioavailability of L-DOPA in the brain while simultaneously reducing the levels of potentially harmful 3-OMD. Furthermore, targeting the downstream neurotoxic effects of 3-OMD, such as oxidative stress and mitochondrial dysfunction, could represent a novel neuroprotective strategy for patients on long-term L-DOPA therapy.

Conclusion

This compound is far from an inert metabolite of L-DOPA. Its accumulation in the central nervous system has been linked to a range of effects, including the modulation of dopaminergic systems, competition with L-DOPA for transport into the brain, and potential neurotoxicity. A thorough understanding of the multifaceted functions of 3-OMD is crucial for optimizing current therapeutic strategies for Parkinson's disease and for the development of novel treatments that can mitigate the long-term complications of L-DOPA therapy. Further research is warranted to fully elucidate the signaling pathways involved in 3-OMD's actions and to explore therapeutic interventions that can counteract its potentially detrimental effects.

References

- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.uef.fi [sites.uef.fi]

- 6. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]

- 13. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 15. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of 3-methoxy-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of 3-methoxy-L-tyrosine (3-OMD), a major metabolite of the Parkinson's disease therapeutic, L-DOPA. 3-OMD accumulates in the plasma of patients undergoing L-DOPA therapy and competes with L-DOPA for transport across the BBB, potentially impacting the efficacy of the treatment.[1][2] This document synthesizes available quantitative data on 3-OMD's BBB transport kinetics, details relevant experimental protocols for its study, and explores the molecular mechanisms governing its passage into the central nervous system. The primary transport mechanism for 3-OMD across the BBB is facilitated by the Large Neutral Amino Acid Transporter 1 (LAT1), for which it acts as both a substrate and a competitive inhibitor of other LAT1 substrates like L-DOPA.[2] Understanding the dynamics of 3-OMD's interaction with the BBB is crucial for optimizing therapeutic strategies for Parkinson's disease and for the design of novel drugs targeting the central nervous system.

Quantitative Data on Blood-Brain Barrier Permeability

The transport of this compound across the blood-brain barrier is a saturable process, indicative of carrier-mediated transport. The primary carrier responsible for this transport is the L-type amino acid transporter 1 (LAT1).[2] The following tables summarize the available quantitative data for the BBB permeability of 3-OMD.

Table 1: In Vivo BBB Permeability Data for this compound

| Parameter | Species | Method | Value | Reference |

| Brain Uptake | Rat | Intracerebroventricular Injection | 1 µmol injection impaired locomotor activities | [1] |

| Striatum Tissue Levels | Rat | Subchronic Administration | Increased after repeated administrations | [3] |

Table 2: In Vitro BBB Permeability and Transport Kinetics of this compound

| Cell Line | Parameter | Condition | Value | Reference |

| PC12 cells | Dopamine (B1211576) Uptake | Inhibition by 3-OMD | 3-OMD inhibited dopamine uptake | [1] |

| Rat Brain Striatal Membranes | Dopamine Transporter | Inhibition by 3-OMD | 3-OMD inhibited dopamine transporter | [1] |

Experimental Protocols

Detailed methodologies are critical for the reproducible and accurate assessment of 3-OMD's BBB permeability. Below are outlines of key experimental protocols.

In Situ Brain Perfusion

This technique allows for the precise control of the perfusate composition and the direct measurement of brain uptake of a compound.

Objective: To determine the unidirectional influx rate of 3-OMD into the brain.

Protocol Outline:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery.

-

Perfusion: Perfuse a buffered physiological saline solution (e.g., Krebs-Henseleit buffer) containing a known concentration of radiolabeled or unlabeled 3-OMD and a vascular space marker (e.g., [¹⁴C]sucrose) at a constant flow rate.

-

Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

-

Analysis: Dissect the brain region of interest, solubilize the tissue, and determine the concentration of 3-OMD and the vascular marker using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).

-

Calculation: The brain uptake clearance (K_in) can be calculated using the formula: K_in = (C_brain - V_p * C_perfusate) / (t * C_perfusate), where C_brain is the concentration in the brain, V_p is the vascular volume, C_perfusate is the concentration in the perfusate, and t is the perfusion time.

Diagram: In Situ Brain Perfusion Workflow

Caption: Workflow for in situ brain perfusion to measure 3-OMD uptake.

In Vivo Microdialysis

This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal, providing insights into the pharmacokinetics of 3-OMD in the brain.

Objective: To measure the extracellular concentration of 3-OMD in a specific brain region over time.

Protocol Outline:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of a rat.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.3-2.0 µL/min).[4][5]

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Administration of 3-OMD: Administer 3-OMD systemically (e.g., intraperitoneal injection).

-

Continued Sampling: Continue collecting dialysate samples to monitor the change in extracellular 3-OMD concentration.

-

Analysis: Analyze the concentration of 3-OMD in the dialysate samples using a highly sensitive analytical method such as LC-MS/MS.

-

Data Interpretation: The resulting concentration-time profile provides information on the rate and extent of 3-OMD entry into and clearance from the brain extracellular space.

Diagram: Cerebral Microdialysis Experimental Setup

Caption: Schematic of an in vivo microdialysis experiment for 3-OMD.

In Vitro Blood-Brain Barrier Models

Cell-based models, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cells, provide a high-throughput method for assessing the permeability of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of 3-OMD across a cell monolayer.

Protocol Outline:

-

Cell Culture: Culture a monolayer of Caco-2 or MDCK cells on a permeable filter support (e.g., Transwell® insert).

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

-

Permeability Assay: Add a solution containing a known concentration of 3-OMD to the apical (donor) chamber.

-

Sampling: At various time points, collect samples from the basolateral (receiver) chamber.

-

Analysis: Determine the concentration of 3-OMD in the receiver chamber samples using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Diagram: In Vitro BBB Permeability Assay Workflow

Caption: Workflow for determining 3-OMD permeability in an in vitro model.

Analytical Method: LC-MS/MS for 3-OMD Quantification

A sensitive and specific analytical method is essential for accurately measuring 3-OMD concentrations in biological matrices.

Protocol Outline:

-

Sample Preparation: Precipitate proteins from plasma, brain homogenate, or microdialysate samples using an appropriate agent (e.g., perchloric acid or acetonitrile). Centrifuge to remove the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a mobile phase gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve chromatographic separation.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for 3-OMD (e.g., m/z 212.1 -> 195.0) for quantification.[6]

-

Quantification: Use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. Generate a calibration curve using standards of known 3-OMD concentrations.

Signaling Pathways and Transport Mechanisms

The primary mechanism for this compound transport across the BBB is via the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).

LAT1-Mediated Transport

LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including L-DOPA and 3-OMD, across the cell membrane. It functions as a heterodimer with the heavy chain 4F2hc (CD98). The transport process is bidirectional and operates on a concentration gradient. 3-OMD's structural similarity to endogenous LAT1 substrates allows it to be recognized and transported by this carrier.

Diagram: LAT1-Mediated Transport of 3-OMD

Caption: Schematic of 3-OMD transport across the BBB via the LAT1 transporter.

Competitive Inhibition of L-DOPA Transport

Due to their shared transport pathway, 3-OMD competitively inhibits the transport of L-DOPA across the BBB.[2] The accumulation of high concentrations of 3-OMD in the plasma of patients on long-term L-DOPA therapy can lead to a reduction in the amount of L-DOPA entering the brain, potentially diminishing its therapeutic effect.

Diagram: Competitive Inhibition at the LAT1 Transporter

Caption: 3-OMD competitively inhibits L-DOPA binding to the LAT1 transporter.

Regulation of LAT1 Expression and Activity

The expression and activity of LAT1 at the BBB can be modulated by various signaling pathways, although specific regulation by 3-OMD has not been extensively characterized.

-

Aryl Hydrocarbon Receptor (AhR): Studies have shown that the Aryl Hydrocarbon Receptor can regulate the expression of LAT1.[7][8][9] Activation of AhR by certain ligands can lead to an upregulation of LAT1, potentially increasing the transport capacity for its substrates.[7][9] Bilirubin, for example, has been shown to upregulate LAT1 expression at the BBB via AhR activation.[7]

Diagram: Potential Regulation of LAT1 by AhR Signaling

Caption: The Aryl Hydrocarbon Receptor signaling pathway may regulate LAT1 expression.

Conclusion

This compound is a critical molecule to consider in the context of Parkinson's disease therapy and CNS drug development. Its transport across the blood-brain barrier is primarily mediated by the LAT1 transporter, where it competes with L-DOPA. This competitive interaction highlights the importance of understanding and potentially modulating 3-OMD levels to enhance the therapeutic efficacy of L-DOPA. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the quantitative aspects of 3-OMD's BBB permeability and to explore the signaling pathways that regulate its transport. Future research should focus on obtaining more precise quantitative data on the kinetics of 3-OMD transport and elucidating the specific signaling cascades that modulate LAT1 activity in response to 3-OMD and other pharmacological agents. This knowledge will be invaluable for the rational design of new therapeutic strategies for neurological disorders.

References

- 1. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bile Duct Ligation Upregulates Expression and Function of L-Amino Acid Transporter 1 at Blood–Brain Barrier of Rats via Activation of Aryl Hydrocarbon Receptor by Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl hydrocarbon receptor-mediated up-regulation of ATP-driven xenobiotic efflux transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-L-tyrosine: A Comprehensive Technical Guide on the Core Metabolite of L-DOPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-methyldopa (3-OMD), also known as 3-methoxy-L-tyrosine, is a primary and clinically significant metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a notably longer half-life than its parent compound, leading to its accumulation in plasma and the central nervous system of patients on long-term L-DOPA therapy.[1] This accumulation is not benign; 3-OMD competes with L-DOPA for transport across the blood-brain barrier and has been implicated in the development of motor fluctuations and dyskinesias, common adverse effects of chronic L-DOPA treatment.[2][3] This technical guide provides an in-depth overview of the biochemistry, pharmacokinetics, analytical methodologies, and clinical implications of this compound.

Biochemical Pathway of this compound Formation

L-DOPA is primarily metabolized through two enzymatic pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to dopamine, and O-methylation by catechol-O-methyltransferase (COMT) to 3-O-methyldopa.[1] The administration of AADC inhibitors, such as carbidopa (B1219) or benserazide, is a standard clinical strategy to increase the central bioavailability of L-DOPA.[3][4] However, this inhibition shunts L-DOPA towards the COMT pathway, leading to increased formation and accumulation of 3-OMD.[4] S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.[1]

Pharmacokinetic Properties

A key feature of 3-O-methyldopa is its long plasma half-life of approximately 15 hours, which is significantly longer than the roughly 1-hour half-life of L-DOPA.[1] This disparity in elimination rates leads to the progressive accumulation of 3-OMD in patients undergoing chronic L-DOPA therapy.

| Parameter | L-DOPA | 3-O-Methyldopa | Reference |

| Half-life (t½) | ~1 hour | ~15 hours | [1] |

| Accumulation | Minimal | Significant with chronic therapy | [1] |

| Transport | Active transport across the blood-brain barrier | Competes with L-DOPA for the same transporter | [3][4] |

Table 1: Comparative Pharmacokinetic Parameters of L-DOPA and 3-O-Methyldopa.

Clinical Significance and Pathophysiological Role

The accumulation of 3-O-methyldopa is not merely an inert metabolic consequence. Emerging evidence suggests its active involvement in the long-term complications of L-DOPA therapy.

-

Competition for Blood-Brain Barrier Transport: 3-OMD utilizes the same large neutral amino acid transport system as L-DOPA to cross the blood-brain barrier.[3][4] Elevated plasma levels of 3-OMD can competitively inhibit the transport of L-DOPA into the brain, potentially reducing its therapeutic efficacy.[3][5]

-

Association with Motor Complications: Several studies have reported a correlation between high plasma concentrations of 3-OMD and the occurrence of motor fluctuations and dyskinesias in Parkinson's disease patients.[2][3][6][7] While a direct causal link is still under investigation, the association is a significant area of clinical research.

-

Neurotoxic Potential: In vitro studies have suggested that 3-OMD may exert cytotoxic effects through the induction of oxidative stress and impairment of mitochondrial function.[2][8] Furthermore, it has been shown to potentiate L-DOPA-induced toxicity in neuronal cell models.[2][8]

-

Biomarker for Aromatic L-amino acid Decarboxylase (AADC) Deficiency: Elevated levels of 3-OMD are a key diagnostic marker for AADC deficiency, a rare inherited disorder of neurotransmitter synthesis.[1][9][10]

Analytical Methodologies for Quantification

Accurate quantification of 3-O-methyldopa in biological matrices is crucial for both clinical monitoring and research. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical approach.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of 3-OMD.

| Parameter | Description | Reference |

| Sample Preparation | Protein precipitation with perchloric acid or methanol. | [11][12] |

| Chromatographic Column | Reversed-phase C18 (e.g., Atlantis T3 C18, 5 µm, 150 x 4.6 mm). | [11] |

| Mobile Phase | Isocratic or gradient elution with a mixture of water, methanol, or acetonitrile (B52724) containing an acid modifier (e.g., formic acid). A typical mobile phase is water:methanol (85:15, v/v) with 0.05% formic acid. | [11] |

| Ionization | Electrospray ionization (ESI) in positive ion mode. | [11][13] |

| Detection | Multiple Reaction Monitoring (MRM). | [11][13] |

| MRM Transition | m/z 212.0 → 166.0 | [11][12] |

| Linear Range | Typically 50 - 4000 ng/mL in human plasma. | [11] |

Table 2: Typical Experimental Protocol for HPLC-MS/MS Analysis of 3-O-Methyldopa.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC-ED is another robust method for the determination of 3-OMD, offering good sensitivity.

| Parameter | Description | Reference |

| Sample Preparation | Protein precipitation. | [14] |

| Chromatographic Column | Reversed-phase C18. | [14] |

| Mobile Phase | Methanol and phosphate (B84403) buffer (e.g., 8:92, v/v) at a controlled pH (e.g., pH 2.88). | [14] |

| Detection | Electrochemical detector with a glassy carbon working electrode. | [14][15] |

| Applied Potential | Typically around +0.8 V. | [14] |

| Linear Range | 200 - 10,000 ng/mL in human plasma. | [14] |

Table 3: Typical Experimental Protocol for HPLC-ED Analysis of 3-O-Methyldopa.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for 3-OMD analysis, though it often requires a derivatization step.

| Parameter | Description | Reference |

| Sample Preparation | Organic solvent extraction followed by derivatization (e.g., N,O-acetylation and pentafluorobenzyl esterification). | [16] |

| Detection | Electron capture negative ion mass spectrometry. | [16] |

| Monitored Ion | Carboxylate anion ([M-CH2C6F5]⁻). | [16] |

| Limit of Quantitation | Sub-nmol/L level in plasma and CSF. | [16] |

Table 4: Experimental Protocol for GC-MS Analysis of 3-O-Methyldopa.

Plasma Concentrations of 3-O-Methyldopa

Plasma levels of 3-OMD can vary significantly depending on the L-DOPA dosage and individual patient metabolism.

| Population | Mean Plasma Concentration | Reference |

| Healthy Adults (endogenous) | 89 ± 32 nmol/L | [15] |

| Parkinson's Disease Patients on L-DOPA | Varies widely, often in the µg/mL range. | [6][17] |

| Parkinson's Disease Patients with Motor Fluctuations on LCIG | 17.1 ± 4.99 µg/mL (average concentration over 16h infusion) | [18] |

Table 5: Reported Plasma Concentrations of 3-O-Methyldopa.

Future Directions and Conclusion

This compound is a critical metabolite in the context of L-DOPA therapy for Parkinson's disease. Its accumulation and potential contribution to treatment-related complications highlight the importance of understanding its pharmacology. The development of COMT inhibitors, such as entacapone (B1671355) and tolcapone, which reduce the formation of 3-OMD and prolong the action of L-DOPA, represents a significant therapeutic advance.[1][4][19]

Future research should continue to elucidate the precise mechanisms by which 3-OMD contributes to the long-term side effects of L-DOPA. Further investigation into its potential neurotoxic effects and its role in modulating dopaminergic neurotransmission is warranted. For drug development professionals, the modulation of 3-OMD levels remains a key target for optimizing L-DOPA therapy and improving the quality of life for individuals with Parkinson's disease. The analytical methods detailed in this guide provide the necessary tools to accurately measure this important metabolite in both research and clinical settings.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ovid.com [ovid.com]

- 13. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for measuring endogenous 3-O-methyldopa in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Levodopa and 3-O-methyldopa plasma levels in parkinsonian patients with stable and fluctuating motor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

Enzymatic Conversion of L-DOPA to 3-Methoxy-L-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to 3-methoxy-L-tyrosine (also known as 3-O-methyldopa). This reaction is of significant interest in the fields of neurobiology and pharmacology, particularly in the context of Parkinson's disease treatment.

Introduction

The methylation of L-DOPA is a critical metabolic pathway catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] This process is particularly relevant in patients undergoing L-DOPA therapy for Parkinson's disease, as it affects the bioavailability of L-DOPA in the brain.[3][4][5][6] Understanding the kinetics and mechanism of this enzymatic conversion is crucial for the development of adjunctive therapies, such as COMT inhibitors, aimed at optimizing L-DOPA treatment.[1][3][4][6]

The Enzymatic Reaction

The core of this process is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of L-DOPA, a reaction catalyzed by COMT in the presence of a magnesium ion (Mg²⁺) cofactor.[7] This results in the formation of this compound and S-adenosyl-L-homocysteine (SAH).

Quantitative Data

The enzymatic activity of COMT is described by Michaelis-Menten kinetics. While specific kinetic parameters for L-DOPA with human COMT are not consistently reported across the literature, data for other catecholamine substrates and the co-substrate SAM provide valuable context.

| Enzyme | Substrate | Km | Vmax | Source |

| Human Soluble COMT | Epinephrine | 276 µM | Not Specified | [8] |

| Human Soluble COMT | S-Adenosyl-L-Methionine (SAM) | 36 µM | Not Specified | [8] |

| Rat Soluble COMT | Norepinephrine | 366 µM | Not Specified | [9] |

| Rat Membrane-Bound COMT | Norepinephrine | 12.0 µM | Not Specified | [9] |

Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The variability in reported kinetic values can be attributed to differences in experimental conditions such as pH, temperature, and the specific isoform of COMT used (soluble vs. membrane-bound).[8]

L-DOPA Metabolic Pathway

In the body, L-DOPA is primarily metabolized through two pathways: decarboxylation to dopamine (B1211576) by aromatic L-amino acid decarboxylase (AADC) and O-methylation to this compound by COMT.[4] In Parkinson's disease therapy, AADC inhibitors are often co-administered with L-DOPA to prevent its peripheral conversion to dopamine, thereby increasing the proportion of L-DOPA metabolized by COMT.[4]

Experimental Protocols

Recombinant Human Soluble COMT (S-COMT) Purification

A common prerequisite for in vitro assays is the availability of purified, active enzyme. The following is a generalized workflow for the expression and purification of recombinant human S-COMT.

A detailed protocol for the purification of recombinant human soluble COMT from E. coli can involve hydrophobic interaction chromatography as a primary separation method.[8] The process generally results in a high-purity enzyme suitable for kinetic and inhibition studies.[8]

In Vitro COMT Activity Assay (HPLC-Based)

This protocol describes a method to determine COMT activity by quantifying the formation of this compound from L-DOPA using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant human S-COMT

-

L-DOPA (Substrate)

-

S-Adenosyl-L-Methionine (SAM) (Co-substrate)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching and mobile phase)

-

Formic acid (for reaction quenching and mobile phase)

-

HPLC system with a C18 reverse-phase column and UV or electrochemical detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, MgCl₂, SAM, and DTT.

-

Enzyme Addition: Add the purified S-COMT to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding L-DOPA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of acetonitrile and formic acid.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile in water with formic acid).

-

Quantification: Detect and quantify the this compound peak by comparing its area to a standard curve of known concentrations.

Conclusion